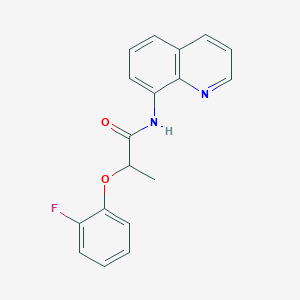![molecular formula C23H19BrN2O B11332861 N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11332861.png)
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ブロモフェニル)-2-(1H-インドール-3-イル)エチル]ベンズアミドは、ブロモフェニル基、インドール部分、およびベンズアミド構造を特徴とする合成有機化合物です。
製造方法
合成経路と反応条件
N-[2-(4-ブロモフェニル)-2-(1H-インドール-3-イル)エチル]ベンズアミドの合成は、一般的に4-ブロモフェニル酢酸とトリプタミンをカップリングし、続いてベンゾイルクロリドとアミド結合を形成することによって行われます。 反応は、しばしばN,N’-ジシクロヘキシルカルボジイミド(DCC)などの脱水剤によって促進され、アミド結合の形成を促進します .
工業生産方法
この化合物の工業生産方法は、文献ではあまり詳しく記載されていません。一般的なアプローチとしては、ラボでの合成をスケールアップし、高収率を得るための反応条件を最適化し、再結晶またはクロマトグラフィー技術によって最終生成物の純度を確保することが挙げられます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide typically involves the coupling of 4-bromophenylacetic acid with tryptamine, followed by the formation of the amide bond with benzoyl chloride. The reaction is often facilitated by a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
反応の種類
N-[2-(4-ブロモフェニル)-2-(1H-インドール-3-イル)エチル]ベンズアミドは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: インドール部分は、特定の条件下で酸化されてオキシンドール誘導体になる可能性があります。
還元: ブロモフェニル基は、パラジウム炭素(Pd/C)や水素ガスなどの還元剤を使用してフェニル基に還元することができます。
置換: ブロモフェニル基中の臭素原子は、適切な条件下でアミンやチオールなどの他の求核剤によって置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)を酸性媒体中で。
還元: パラジウム炭素(Pd/C)と水素ガス。
置換: 水素化ナトリウム(NaH)またはtert-ブトキシドカリウム(KOtBu)をジメチルホルムアミド(DMF)などの非プロトン性溶媒中で。
主要な生成物
酸化: オキシンドール誘導体。
還元: フェニル誘導体。
置換: 使用する求核剤に応じて、さまざまな置換されたフェニル誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素や受容体などの生物学的標的との潜在的な相互作用について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています。
産業: 新しい材料の開発や医薬品の合成における前駆体として利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
N-[2-(4-ブロモフェニル)-2-(1H-インドール-3-イル)エチル]ベンズアミドの作用機序は完全に解明されていません。 インドール部分とブロモフェニル部分を通じて、酵素や受容体などの特定の分子標的に相互作用すると考えられています。これらの相互作用は、さまざまな生物学的経路を調節し、観察された効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
N-[2-(1H-インドール-3-イル)エチル]-2-(4-イソブチルフェニル)プロパンアミド: ブロモフェニル基の代わりにイソブチルフェニル基を含む類似の構造.
N-(2-(1H-インドール-3-イル)エチル)-2-(6-メトキシナフタレン-2-イル)プロパンアミド: ブロモフェニル基の代わりにメトキシナフタレン基を含む.
独自性
N-[2-(4-ブロモフェニル)-2-(1H-インドール-3-イル)エチル]ベンズアミドは、ブロモフェニル基の存在により、さまざまな置換反応を起こすことができ、多様な誘導体の合成のための汎用性の高いプラットフォームを提供します。インドール部分も潜在的な生物活性に貢献し、医薬品化学研究にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an isobutylphenyl group instead of a bromophenyl group.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group instead of a bromophenyl group.
Uniqueness
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the bromophenyl group, which can undergo various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Its indole moiety also contributes to its potential biological activities, making it a valuable compound for medicinal chemistry research.
特性
分子式 |
C23H19BrN2O |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H19BrN2O/c24-18-12-10-16(11-13-18)20(14-26-23(27)17-6-2-1-3-7-17)21-15-25-22-9-5-4-8-19(21)22/h1-13,15,20,25H,14H2,(H,26,27) |
InChIキー |
RFIZKYVMXJASDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11332788.png)
![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11332793.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11332794.png)

![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide](/img/structure/B11332802.png)


![N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B11332826.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B11332832.png)
![2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11332844.png)
![N-[4-(dimethylamino)phenyl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11332848.png)
![2-[(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl]quinolin-8-OL](/img/structure/B11332857.png)

![2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}-N-isopropylbenzamide](/img/structure/B11332862.png)
